molecular formula C10H14O4S B13733243 Diethyl (Z,Z)-3,3'-thiobisacrylate CAS No. 20626-39-5

Diethyl (Z,Z)-3,3'-thiobisacrylate

Cat. No.: B13733243
CAS No.: 20626-39-5
M. Wt: 230.28 g/mol
InChI Key: WXIVZEGISIHXKT-SFECMWDFSA-N
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Description

Diethyl (Z,Z)-3,3’-thiobisacrylate is an organic compound characterized by its unique structure, which includes two ester groups and a thiobisacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (Z,Z)-3,3’-thiobisacrylate can be synthesized through the condensation reaction of ethyl acetoacetate with 1,2-diaminoethane in the presence of alcohol at room temperature . This reaction typically does not require a catalyst, making it a straightforward and efficient method for producing the compound.

Industrial Production Methods

While specific industrial production methods for Diethyl (Z,Z)-3,3’-thiobisacrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z,Z)-3,3’-thiobisacrylate undergoes various chemical reactions, including:

    Oxidation: The thiobisacrylate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl (Z,Z)-3,3’-thiobisacrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diethyl (Z,Z)-3,3’-thiobisacrylate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its thiobisacrylate moiety can interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (Z,Z)-3,3’-thiobisacrylate is unique due to its thiobisacrylate moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and industrial applications.

Properties

CAS No.

20626-39-5

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

ethyl (Z)-3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate

InChI

InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6-

InChI Key

WXIVZEGISIHXKT-SFECMWDFSA-N

Isomeric SMILES

CCOC(=O)/C=C\S/C=C\C(=O)OCC

Canonical SMILES

CCOC(=O)C=CSC=CC(=O)OCC

Origin of Product

United States

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